molecular formula C15H13F2NO2S B5712262 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde

1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde

Cat. No.: B5712262
M. Wt: 309.3 g/mol
InChI Key: GURLZUSLPAXQAA-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde is a synthetic organic compound characterized by the presence of a difluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a dimethylpyrrole dicarbaldehyde structure

Properties

IUPAC Name

1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2S/c1-9-13(7-19)14(8-20)10(2)18(9)11-4-3-5-12(6-11)21-15(16)17/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURLZUSLPAXQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=CC(=CC=C2)SC(F)F)C)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde typically involves multiple steps, including the introduction of the difluoromethylsulfanyl group and the formation of the pyrrole ring. One common approach involves the difluoromethylation of a suitable precursor, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylsulfanyl-substituted phenyl derivatives and pyrrole-based aldehydes. Examples include:

Uniqueness

The uniqueness of 1-[3-(difluoromethylsulfanyl)phenyl]-2,5-dimethylpyrrole-3,4-dicarbaldehyde lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

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